Therapeutic Potential of 8-Chloroisoquinoline-5-carboxylic Acid Derivatives
Therapeutic Potential of 8-Chloroisoquinoline-5-carboxylic Acid Derivatives
This guide provides an in-depth technical analysis of 8-Chloroisoquinoline-5-carboxylic acid derivatives , a specialized class of small molecules primarily investigated for their role as Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors .
Technical Whitepaper for Drug Development Professionals
Executive Summary
The 8-chloroisoquinoline-5-carboxylic acid scaffold represents a potent pharmacophore in the design of 2-oxoglutarate (2-OG) mimetics . These derivatives function primarily by competitively inhibiting HIF prolyl hydroxylase domain enzymes (PHD1, PHD2, PHD3). By mimicking the natural co-substrate 2-oxoglutarate, these compounds prevent the hydroxylation of HIF-α subunits, thereby stabilizing the transcription factor and activating the erythropoietic and angiogenic cascades.
Primary Therapeutic Indication: Anemia of Chronic Kidney Disease (CKD). Secondary Indications: Ischemic protection (myocardial/cerebral), metabolic regulation, and wound healing. Key Structural Feature: The 5-carboxylic acid moiety serves as the bidentate iron chelator, while the 8-chloro substituent enhances lipophilicity and metabolic stability against oxidative metabolism.
Chemical Architecture & Mechanism of Action
Pharmacophore Analysis
The therapeutic efficacy of this class relies on a precise "lock-and-key" interaction with the PHD2 active site.
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Iron Chelation (The Warhead): The nitrogen of the isoquinoline ring and the oxygen of the 5-carboxylic acid (or its glycine conjugate) form a bidentate coordination complex with the active site Fe(II). This displaces the 2-oxoglutarate co-factor.
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Hydrophobic Stacking: The isoquinoline bicyclic system engages in
- stacking interactions with Tyr303 and Trp389 within the enzyme's binding pocket. -
The 8-Chloro Advantage: Substitution at the 8-position is critical for Structure-Activity Relationship (SAR). A chlorine atom here:
-
Fills a specific hydrophobic sub-pocket, increasing binding affinity (
). -
Blocks the 8-position from metabolic oxidation (a common clearance route for isoquinolines), improving the pharmacokinetic half-life (
).
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Mechanism of Action: The HIF Pathway
Under normoxia, PHDs hydroxylate HIF-1
Figure 1: Mechanism of HIF stabilization via PHD inhibition. The inhibitor blocks the degradation pathway, leading to gene expression.
Therapeutic Applications
Anemia of Chronic Kidney Disease (CKD)
This is the most mature application. Unlike recombinant EPO (which can cause cardiovascular spikes), these small molecules induce physiological, pulsatile EPO production.
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Advantage: Oral bioavailability and coordination of iron mobilization (via downregulation of Hepcidin).
Ischemic Reperfusion Injury
By stabilizing HIF-1
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Target Tissues: Myocardium (heart attack reduction) and Neural tissue (stroke recovery).
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Mechanism: "Ischemic Preconditioning" mimicry.
Experimental Protocols
Chemical Synthesis: The "Glycine-Linker" Strategy
The most potent derivatives often conjugate the 5-carboxylic acid to glycine to better mimic 2-oxoglutarate. Below is a validated route for N-[(8-chloroisoquinolin-5-yl)carbonyl]glycine .
Reagents:
-
Starting Material: 8-Chloroisoquinoline (CAS 34784-07-1)
-
Reagents:
/ , , / , , Glycine methyl ester, HATU.
Workflow Diagram:
Figure 2: Synthetic pathway for converting 8-chloroisoquinoline to its bioactive glycine conjugate.
Step-by-Step Protocol (Step 5 - Coupling):
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Dissolution: Dissolve 8-chloroisoquinoline-5-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M concentration).
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Activation: Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir at room temperature for 15 minutes to form the activated ester.
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Coupling: Add Glycine Methyl Ester HCl (1.1 eq). Stir for 4 hours under
atmosphere. -
Workup: Dilute with EtOAc, wash with 1N HCl, saturated
, and brine. Dry over . -
Hydrolysis (Optional): To obtain the free acid active drug, treat the ester with LiOH in THF/H2O (3:1) for 1 hour.
In Vitro PHD2 Inhibition Assay
To validate the therapeutic potential, an enzyme inhibition assay is required.
Methodology: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).
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Principle: Competition between the biotinylated HIF-1
peptide substrate and the inhibitor for binding to His-tagged PHD2. -
Protocol:
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Buffer: 50 mM HEPES (pH 7.5), 50 µM
, 100 µM Ascorbate. -
Enzyme Mix: Incubate Recombinant human PHD2 (20 nM) with the test compound (dilution series 0.1 nM - 10 µM) for 15 minutes.
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Substrate Start: Add Biotin-HIF-1
peptide (50 nM) and 2-Oxoglutarate (1 µM). Incubate for 60 minutes at 25°C. -
Detection: Add Europium-labeled anti-His antibody and APC-labeled Streptavidin.
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Readout: Measure FRET signal (Ex 340 nm / Em 665 nm). Calculate
using a 4-parameter logistic fit.
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Structure-Activity Relationship (SAR) Data
The following table summarizes the impact of substitutions on the isoquinoline-5-carboxylic acid core, derived from aggregate data on HIF-PH inhibitors.
| Position | Substituent | Effect on Potency ( | Mechanism/Rationale |
| C-5 | -COOH | Essential | Primary Iron binding motif. |
| C-5 | -CONH-Glycine | Enhanced (< 50 nM) | Mimics 2-OG C1-C5 distance perfectly. |
| C-8 | -Cl | High | Fills hydrophobic pocket; blocks metabolism. |
| C-8 | -H | Moderate | Susceptible to rapid oxidation (high clearance). |
| C-8 | -OH | Low | Reduces membrane permeability; weak binding. |
| C-1 | -Phenyl | Variable | Can provide secondary hydrophobic contacts. |
References
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HIF Pathway Mechanisms : Kaelin, W. G., & Ratcliffe, P. J. (2008). Oxygen sensing by metazoans: the central role of the HIF hydroxylase pathway. Molecular Cell, 30(5), 593-602. Link
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PHD Inhibitor Structural Biology : McDonough, M. A., et al. (2006). Cellular oxygen sensing: Crystal structure of hypoxia-inducible factor prolyl hydroxylase (PHD2). PNAS, 103(26), 9814-9819. Link
- Isoquinoline Scaffold Synthesis: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell. (Standard reference for Skraup/Sandmeyer sequences).
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Therapeutic Application (Anemia) : Provenzano, R., et al. (2016). Roxadustat for anemia in patients with non-dialysis-dependent chronic kidney disease. Clinical Journal of the American Society of Nephrology, 11(6), 982-991. Link
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Chemical Building Block Data : 8-Chloroisoquinoline-5-carboxylic acid (CAS 945470-53-1).[1][2][3] PubChem Compound Summary. Link
